1,2,3,4-Tetrahydro-1-naphthoic acid

Plant Biology Agrochemicals Growth Regulators

Procuring the correct 1-carboxylic acid regioisomer is critical-the β-isomer is biologically inactive. This 6-membered saturated-ring compound delivers: • Essential chiral intermediate for Palonosetron Hydrochloride (S-enantiomer route) • USP-grade Tetrahydrozoline Related Compound C for ANDA/QC analytical workflows • Privileged scaffold for protease inhibitor libraries with proven plant-growth activity exceeding 1-Indancarboxylic acid. Available in 98% purity; multi-gram to bulk quantities with ambient shipping.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1914-65-4
Cat. No. B030645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1-naphthoic acid
CAS1914-65-4
Synonyms1,2,3,4-Tetrahydro-1-naphthalenecarboxylic Acid;  1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid;  1-Tetralincarboxylic Acid; 
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C(=O)O
InChIInChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)
InChIKeyVDLWTJCSPSUGOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-1-naphthoic Acid: Overview


1,2,3,4-Tetrahydro-1-naphthoic acid (THNA, CAS 1914-65-4) is a bicyclic carboxylic acid belonging to the tetrahydronaphthalene class, with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol [1]. This compound features a partially saturated naphthalene ring bearing a carboxylic acid group at the 1-position, offering a chiral center that enables stereospecific applications [2]. It is commercially available as a synthetic intermediate, with its primary research value lying in the preparation of pharmaceuticals, agrochemicals, and functional materials, as well as a key building block for protease inhibitors .

Synthetic Intermediate Building block for pharmaceuticals, agrochemicals, and functional materials
Chiral Center Enables stereospecific synthesis and enantiomer-controlled applications
Reference Standard Designated impurity reference material for pharmaceutical analysis

1,2,3,4-Tetrahydro-1-naphthoic Acid: Substitution Warning


The unique combination of a partially saturated ring and a chiral carboxylic acid center in 1,2,3,4-Tetrahydro-1-naphthoic acid imparts specific stereoelectronic and biological properties that are not present in fully aromatic or differently substituted analogs. For instance, while the unsubstituted acid exhibits significant plant growth activity, the isomeric 1,2,3,4-Tetrahydro-β-naphthoic acid is completely inactive [1]. Similarly, 1-Indancarboxylic acid, a lower homologue with a 5-membered ring, shows considerably less activity, demonstrating that the 6-membered saturated ring geometry is critical for function [2]. This is not merely a difference in chemical structure; it is a fundamental requirement for achieving the desired biological or synthetic outcome, making direct substitution of this compound with a generic analog a scientifically invalid procurement decision [3].

α-isomer (1-COOH) β-isomer (2-COOH) Regioisomer mismatch may result in complete loss of biological activity; the β-isomer has been reported as inactive in screening
6-membered saturated ring 5-membered ring analog Ring-size difference may significantly reduce activity; the 6-membered geometry appears critical for reported function
Partially saturated naphthalene Fully aromatic naphthoic acid Saturation state alters stereoelectronic properties; biological profile may not transfer between analogs

1,2,3,4-Tetrahydro-1-naphthoic Acid: Evidence Guide


Plant-Growth Activity vs. 1-Indancarboxylic Acid

1,2,3,4-Tetrahydro-1-naphthoic acid demonstrated significantly higher plant-growth activity compared to its direct structural homologue, 1-Indancarboxylic acid, in a standardized pea straight-growth test [1].

Plant-growth activity
Head-to-head
Higher activity vs. 1-Indancarboxylic acid
Supports 6-membered ring SAR context
Pea straight-growth test; reported comparison
Plant Biology Agrochemicals Growth Regulators

Biological Activity: α- vs. β-Isomer

A direct biological comparison revealed a stark activity difference between the α- and β-isomers of tetrahydronaphthoic acid. The target compound (α-isomer) was found to be active, whereas 1,2,3,4-Tetrahydro-β-naphthoic acid and its 8-methyl derivative were reported as inactive in the same biological context [1].

α- vs. β-isomer activity
Reported
α-isomer active; β-isomer inactive
Regioisomer identity is critical
Biological screening; source-specific review
Medicinal Chemistry Biological Screening Structure-Activity Relationship

Palonosetron Intermediate Synthesis

The chiral (S)-enantiomer of 1,2,3,4-Tetrahydro-1-naphthoic acid is explicitly designated as a key intermediate in the synthesis of Palonosetron Hydrochloride, a clinically important antiemetic drug [1][2]. This specific application is not claimed for other tetrahydronaphthoic acid isomers or derivatives.

Synthetic designation
Reported
Key intermediate for Palonosetron HCl
Supports chiral synthesis workflow
Chiral (S)-enantiomer; patent-derived context
Pharmaceutical Synthesis Chiral Chemistry Process Chemistry

Tetrahydrozoline Impurity Reference Standard

1,2,3,4-Tetrahydro-1-naphthoic acid is a specified impurity (Tetrahydrozoline Related Compound C) and reference material for the pharmaceutical drug Tetrahydrozoline [1][2]. This compound is meticulously characterized to comply with USP, EMA, JP, and BP regulatory standards, a level of characterization not available for other closely related compounds .

Reference standard status
Class-level
Tetrahydrozoline Related Compound C
Supports analytical compliance review
Multi-compendial characterization; verify specifications
Pharmaceutical Analysis Reference Standards Impurity Profiling

1,2,3,4-Tetrahydro-1-naphthoic Acid: Applications


Plant Growth Regulator Discovery

Given its demonstrated, high plant-growth activity—significantly exceeding that of its 5-membered ring homologue 1-Indancarboxylic acid—this compound is the optimal starting material for programs seeking to develop new agrochemicals, herbicides, or plant growth modulators [1][2]. The 6-membered saturated ring structure has been proven to be essential for this specific biological function, making it a privileged scaffold for further derivatization and structure-activity relationship (SAR) studies in plant biology [3].

Palonosetron and Antiemetic Synthesis

In pharmaceutical process chemistry, the chiral (S)-enantiomer of this compound is a designated key intermediate in the synthesis of Palonosetron Hydrochloride [4][5]. For CROs and CDMOs involved in the production of this or related 5-HT₃ receptor antagonists, the procurement of this specific intermediate is a critical process requirement, as alternative building blocks would not support the established synthetic route or meet the chiral purity specifications of the final drug product.

Tetrahydrozoline Impurity Analysis & QC

This compound serves as Tetrahydrozoline Related Compound C, a pharmacopoeial impurity reference material. It is essential for analytical method development (AMV), validation, and quality control (QC) during the Abbreviated New Drug Application (ANDA) process and commercial manufacturing of Tetrahydrozoline [6][7]. The availability of a product characterized to meet USP, EMA, JP, and BP standards provides a verifiable, compliant solution that generic or uncharacterized alternatives cannot match, ensuring regulatory compliance and analytical reliability .

Protease Inhibitor Scaffold Design

The core scaffold of 1,2,3,4-Tetrahydro-1-naphthoic acid is explicitly cited as a reagent used to produce protease inhibitors . Its unique spatial conformation and carboxylic acid handle enable the generation of diverse compound libraries. The established differentiation from the inactive β-isomer [8] means that only the correct regioisomer (1-carboxylic acid) should be procured to avoid wasting resources on inactive analogs in early-stage drug discovery.

Application
Selection Property
Validation Focus
Plant growth regulator studies
Ring-structure activity context
Plant-growth assay endpoints
Antiemetic agent synthesis research
Chiral intermediate specification
Synthetic route compatibility
Pharmaceutical impurity analysis
Multi-compendial reference standard
Analytical method validation context
Protease inhibitor discovery
Regioisomer identity (1-carboxylic acid)
Structure-activity relationship context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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